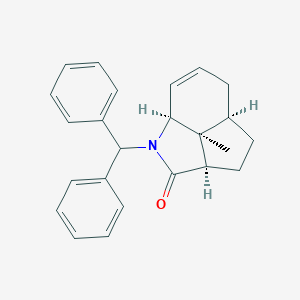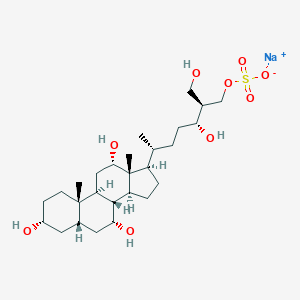
Sodium scymnol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium scymnol sulfate is a chemical compound that has been extensively researched in the scientific community due to its potential applications in various fields. It is a type of surfactant that is commonly used in the production of detergents, emulsifiers, and other industrial products. In
Scientific Research Applications
Sodium scymnol sulfate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been used as a pesticide and as a growth promoter for plants. In environmental science, it has been used to remove pollutants from water and soil.
Mechanism of Action
The mechanism of action of sodium scymnol sulfate is not fully understood, but it is believed to involve the disruption of cell membranes. It is a surfactant, which means it has the ability to lower the surface tension of a liquid and increase its ability to dissolve other substances. This property makes it useful in a variety of applications, including the production of detergents and emulsifiers.
Biochemical and Physiological Effects
Sodium scymnol sulfate has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antibacterial and antifungal properties. In vivo studies have shown that it can reduce the severity of certain diseases, such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using sodium scymnol sulfate in lab experiments is that it is readily available and relatively inexpensive. It is also easy to work with and can be used in a variety of applications. However, one limitation is that it can be toxic to certain organisms, including humans, at high concentrations. Therefore, it is important to use caution when handling and disposing of it.
Future Directions
For research include its potential use in cancer treatment and as an environmentally-friendly pesticide.
Synthesis Methods
The synthesis of sodium scymnol sulfate involves the reaction of scymnol with sodium hydroxide and sulfuric acid. The process involves the addition of scymnol to a mixture of sodium hydroxide and sulfuric acid, which is then heated to a specific temperature. The resulting product is then purified through a series of filtration and washing steps to obtain pure sodium scymnol sulfate.
properties
CAS RN |
119068-78-9 |
|---|---|
Product Name |
Sodium scymnol sulfate |
Molecular Formula |
C27H47O9S.Na |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
sodium;[(2S,3R,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] sulfate |
InChI |
InChI=1S/C27H48O9S.Na/c1-15(4-7-22(30)16(13-28)14-36-37(33,34)35)19-5-6-20-25-21(12-24(32)27(19,20)3)26(2)9-8-18(29)10-17(26)11-23(25)31;/h15-25,28-32H,4-14H2,1-3H3,(H,33,34,35);/q;+1/p-1/t15-,16+,17+,18-,19-,20+,21+,22-,23-,24+,25+,26+,27-;/m1./s1 |
InChI Key |
BYPAPZOIGAURCH-XFEBKPBNSA-M |
Isomeric SMILES |
C[C@H](CC[C@H]([C@@H](CO)COS(=O)(=O)[O-])O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
SMILES |
CC(CCC(C(CO)COS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Canonical SMILES |
CC(CCC(C(CO)COS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
synonyms |
3 alpha,7 alpha,12 alpha,24,26-pentahydroxy-5 beta cholestan-27-yl sulfate scymnol sulfate ester scymnolsulphate sodium scymnol sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



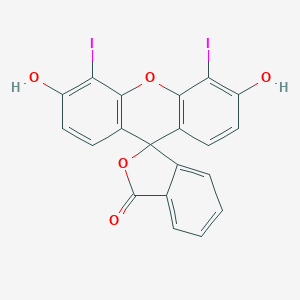
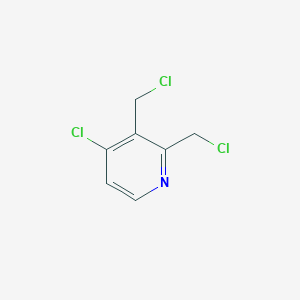
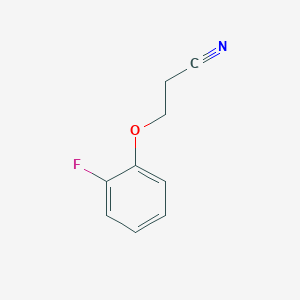
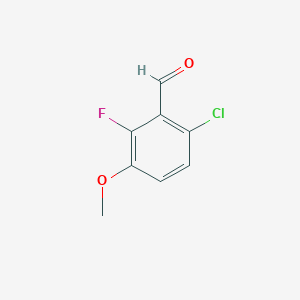
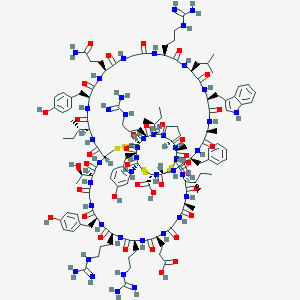
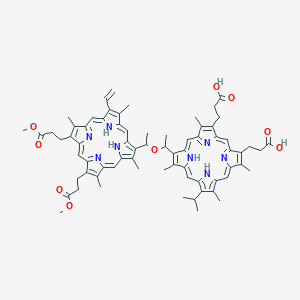
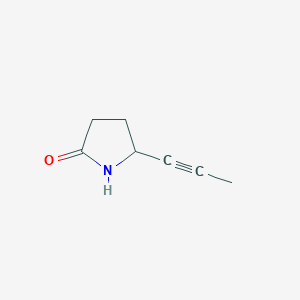
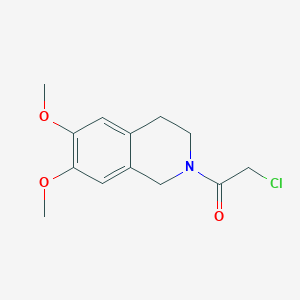
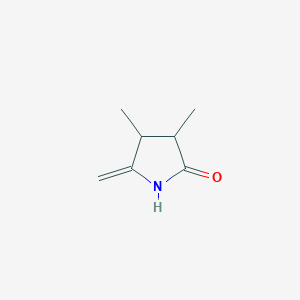
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
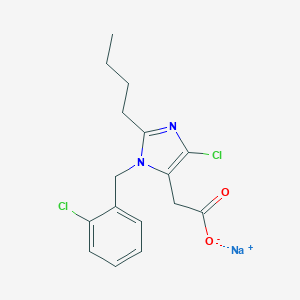
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
